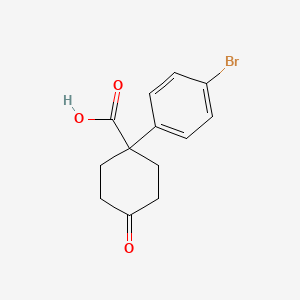

1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQYZWCMJDKGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a proposed synthetic pathway and detailed characterization methods for 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid. With a molecular formula of C₁₃H₁₃BrO₃ and a molecular weight of 297.14 g/mol , this halogenated heterocyclic compound holds potential as a building block in medicinal chemistry and materials science.[1] This document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.

Part 1: Strategic Synthesis via Michael Addition and Cyclization

The synthesis of this compound can be strategically approached through a two-step process involving a Michael addition followed by an intramolecular cyclization, a pathway reminiscent of the principles of the Robinson annulation.[2][3] This classic ring-forming methodology is renowned for its efficiency in constructing six-membered rings.[4][5]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic disconnection of the target molecule suggests two key starting materials: (4-Bromophenyl)acetic acid and acrylic acid. The core of this synthesis lies in the formation of a new carbon-carbon bond between the alpha-carbon of (4-Bromophenyl)acetic acid and the beta-carbon of an acrylic acid derivative, a classic Michael addition.[6]

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol

Step 1: Michael Addition of (4-Bromophenyl)acetic Acid to Acrylic Acid

The initial step involves the base-catalyzed conjugate addition of the enolate of (4-Bromophenyl)acetic acid to acrylic acid.[6] The choice of a non-nucleophilic base is crucial to favor deprotonation of the α-carbon without competing side reactions.

Protocol:

-

To a solution of (4-Bromophenyl)acetic acid (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (2.1 equivalents) at a reduced temperature (e.g., -78 °C to 0 °C) to facilitate dianion formation.

-

Slowly add acrylic acid (1 equivalent) to the reaction mixture, maintaining the reduced temperature.

-

Allow the reaction to stir for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride solution).

-

Perform an aqueous workup, followed by extraction with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dicarboxylic acid intermediate.

Step 2: Intramolecular Cyclization to form the Cyclohexanone Ring

The resulting dicarboxylic acid intermediate is then induced to undergo an intramolecular cyclization to form the desired 4-oxocyclohexane ring. This can be achieved through a variation of the Dieckmann condensation, which is effective for the formation of cyclic ketones from dicarboxylic acids or their esters.

Protocol:

-

The crude dicarboxylic acid intermediate is dissolved in a high-boiling point solvent (e.g., toluene or xylene).

-

A strong base, such as sodium ethoxide or potassium tert-butoxide (catalytic to stoichiometric amounts), is added to promote the intramolecular condensation.

-

The reaction mixture is heated to reflux for several hours, with continuous monitoring by TLC.

-

After cooling to room temperature, the reaction is acidified with a dilute mineral acid (e.g., 1 M HCl) to neutralize the base and protonate the product.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product, this compound, is then purified by column chromatography on silica gel or by recrystallization.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the bromophenyl group, protons of the cyclohexanone ring (likely complex multiplets), and the acidic proton of the carboxylic acid (a broad singlet). |

| ¹³C NMR | Carbonyl carbons (ketone and carboxylic acid), aromatic carbons (including the carbon attached to bromine), and aliphatic carbons of the cyclohexanone ring. |

| Mass Spec. | The molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of 297.14. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable. |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ketone, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid. |

Physicochemical Characterization

| Property | Method | Expected Result |

| Melting Point | Capillary Melting Point Apparatus | A sharp melting point range, indicative of a pure compound. |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak, with purity ideally ≥95%.[1] |

Part 3: Experimental Workflow and Data Management

A systematic workflow is crucial for the successful synthesis and characterization of the target compound.

Caption: A logical workflow for the synthesis and characterization of the target molecule.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid, a halogenated heterocyclic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure, conferred by the cyclohexane scaffold, combined with the electronic properties of the bromophenyl moiety and the dual functionality of a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of a bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, thereby expanding its synthetic utility.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. A thorough understanding of these characteristics is paramount for its effective application in drug design, where properties such as solubility, acidity (pKa), and lipophilicity (logP) govern a molecule's pharmacokinetic and pharmacodynamic profile. Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of these key parameters, offering a practical resource for researchers. The synthesis and spectroscopic characterization of this compound are also discussed, providing a complete scientific narrative from its creation to its fundamental chemical behavior.

Molecular Structure and Key Physicochemical Data

The structural architecture of this compound is foundational to its chemical behavior. The molecule features a central cyclohexane ring, with a 4-bromophenyl group and a carboxylic acid function attached to the same carbon atom (C1), and a ketone at the C4 position. This arrangement leads to a conformationally restricted yet functionally rich molecule.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃BrO₃ | [1] |

| Molecular Weight | 297.14 g/mol | [1] |

| CAS Number | 887978-75-8 | [1] |

| Predicted Melting Point | 180-200 °C | |

| Predicted Aqueous Solubility | Low | |

| Predicted pKa | ~4.5 | |

| Predicted logP | ~2.5 |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, adapting established methodologies for the formation of related 1-aryl-4-oxocyclohexanecarboxylic acids. A plausible synthetic route is outlined below, emphasizing the rationale behind the chosen reactions.

Proposed Synthetic Pathway

References

An In-depth Technical Guide to 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 887978-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, a plausible and detailed synthetic pathway via the Robinson annulation, and methods for its purification and characterization. Spectroscopic data, including expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures, are discussed to ensure accurate identification and quality control. Furthermore, this guide explores the compound's emerging significance in drug discovery, particularly as a scaffold for the development of novel kinase inhibitors.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 887978-75-8, is a halogenated heterocyclic compound that has garnered interest as a versatile building block in medicinal chemistry. Its structure, featuring a bromophenyl group, a cyclohexanone ring, and a carboxylic acid moiety, offers multiple points for chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures.[1][2] The presence of the bromophenyl group is particularly significant, as it allows for further functionalization through cross-coupling reactions, expanding its synthetic utility. This guide aims to provide a detailed technical resource for researchers and drug development professionals working with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| CAS Number | 887978-75-8 | [3] |

| Molecular Formula | C₁₃H₁₃BrO₃ | [3] |

| Molecular Weight | 297.14 g/mol | [3] |

| Appearance | Off-White Solid (Expected) | [4] |

| Purity | ≥95% (Commercially available) | [3] |

| Storage | Room temperature, in a dry, well-ventilated place. | [1] |

Synthesis Pathway: The Robinson Annulation

A robust and widely applicable method for the synthesis of cyclohexenone derivatives is the Robinson annulation.[5][6] This reaction sequence, which combines a Michael addition and an intramolecular aldol condensation, is a plausible and efficient route to this compound.[7][8]

The overall synthetic strategy involves the reaction of a (4-bromophenyl)acetic acid derivative (as the Michael donor) with an acrylic acid or equivalent (as the Michael acceptor), followed by an intramolecular cyclization.

Figure 1: Proposed Robinson Annulation synthetic workflow.

Mechanistic Insights

The Robinson annulation is a powerful tool for the formation of six-membered rings.[6] The reaction proceeds in two key stages:

-

Michael Addition: A base abstracts an acidic α-proton from the 4-bromophenylacetic acid ester to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the β-carbon of the α,β-unsaturated acrylic acid ester in a conjugate addition, forming a 1,5-dicarbonyl intermediate.[9]

-

Intramolecular Aldol Condensation: Under the reaction conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyl α-positions, which then attacks the other carbonyl group to form a six-membered ring. Subsequent dehydration leads to the formation of the cyclohexenone ring.[5][8]

The final step to obtain the target carboxylic acid involves the saponification of the ester group, followed by acidification.

Experimental Protocols

The following is a detailed, hypothetical protocol based on established Robinson annulation procedures. Researchers should optimize these conditions for their specific laboratory setup.

Synthesis of this compound

Materials:

-

Ethyl 2-(4-bromophenyl)acetate

-

Ethyl acrylate

-

Sodium ethoxide (or other suitable base)

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium hydroxide

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Michael Addition and Cyclization

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(4-bromophenyl)acetate (1 equivalent) in anhydrous ethanol.

-

Add sodium ethoxide (1.1 equivalents) to the solution and stir until it dissolves completely.

-

Slowly add ethyl acrylate (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase to obtain the crude ester intermediate.

Step 2: Saponification

-

Dissolve the crude ester in ethanol and add a 2M aqueous solution of sodium hydroxide (2 equivalents).

-

Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

Step 3: Acidification and Isolation

-

Cool the aqueous solution in an ice bath and slowly acidify with concentrated hydrochloric acid until a precipitate forms and the pH is acidic.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Dry the solid product under vacuum to yield this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product with a purity of ≥95%.[10]

Characterization and Spectroscopic Analysis

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, typically as two doublets in the range of δ 7.0-7.6 ppm. The aliphatic protons of the cyclohexanone ring will appear as multiplets in the upfield region, generally between δ 1.5-3.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carboxylic acid carbonyl carbon around δ 170-180 ppm and the ketone carbonyl carbon around δ 200-210 ppm. The aromatic carbons will appear in the range of δ 120-145 ppm, and the aliphatic carbons of the cyclohexane ring will be observed between δ 20-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.

-

A strong C=O stretching band for the ketone around 1710-1715 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

A C-Br stretching band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M⁺+2).

Applications in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of pharmacologically active molecules.[2][11] Its structural features are particularly relevant for the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis via the Robinson annulation provides an efficient and scalable route to this valuable building block. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a foundational resource for researchers to synthesize, characterize, and utilize this compound in their drug discovery efforts.

References

- 1. 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid [myskinrecipes.com]

- 2. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1385694-47-2|1-(2-Bromophenyl)-4-oxocyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. arborpharmchem.com [arborpharmchem.com]

An In-depth Technical Guide to 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid, a molecule of significant interest in medicinal chemistry. This document details its molecular structure, physicochemical properties, a proposed synthetic pathway, and methods for its structural elucidation. Furthermore, it explores the compound's potential applications in drug discovery, with a particular focus on its role as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction

This compound is a synthetic organic compound characterized by a cyclohexane ring functionalized with a 4-bromophenyl group, a ketone, and a carboxylic acid. The presence of these distinct chemical moieties imparts a unique combination of steric and electronic properties, making it a valuable scaffold in the exploration of new pharmacological agents. The bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries. The rigid cyclohexanone core provides a defined three-dimensional structure, which is often advantageous for specific binding to biological targets. The carboxylic acid group can participate in hydrogen bonding and salt formation, influencing the compound's solubility and pharmacokinetic profile.

Recent interest in this and structurally related molecules has been driven by their potential to modulate the activity of key enzymes in metabolic pathways. Notably, compounds with a similar core structure have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2]. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, and its overexpression in adipose and hepatic tissues is linked to the pathogenesis of obesity, insulin resistance, and type 2 diabetes[2][3]. Therefore, the development of potent and selective 11β-HSD1 inhibitors is a promising therapeutic strategy, and this compound represents a key pharmacophore in this endeavor.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃BrO₃ | [4] |

| Molecular Weight | 297.14 g/mol | [4] |

| CAS Number | 887978-75-8 | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water (predicted) | - |

| pKa | ~4-5 (for the carboxylic acid, predicted) | - |

Proposed Synthesis

Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (Intermediate 1)

-

To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add copper(I) iodide (0.1 eq).

-

Cool the mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of 4-bromophenylmagnesium bromide (1.1 eq) in THF via a dropping funnel, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the ethyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Structural Elucidation

The definitive structure of this compound can be confirmed through a combination of spectroscopic techniques. The expected data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the bromophenyl ring will appear as two doublets in the aromatic region (δ 7.0-7.6 ppm) due to ortho- and meta-coupling. The cyclohexane ring protons will appear in the aliphatic region (δ 1.5-3.0 ppm) and may exhibit complex splitting patterns due to their diastereotopic nature. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ketone (δ ~208-212 ppm) and the carboxylic acid (δ ~175-180 ppm). The quaternary carbon of the cyclohexane ring attached to the bromophenyl group and the carboxylic acid will appear around δ 45-55 ppm. The carbons of the bromophenyl ring will resonate in the aromatic region (δ 120-145 ppm), with the carbon attached to the bromine atom appearing at a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp, strong absorption band around 1710 cm⁻¹ will correspond to the C=O stretching of the ketone. Another strong C=O stretching band for the carboxylic acid will be observed around 1690 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The fragmentation pattern is expected to involve the loss of the carboxylic acid group and cleavage of the cyclohexane ring.

Potential Applications in Drug Discovery

The primary therapeutic potential of this compound and its derivatives lies in the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Inhibition of 11β-HSD1

As previously mentioned, 11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid levels.[1][2] Elevated cortisol levels in target tissues contribute to the pathophysiology of the metabolic syndrome.[2][3] By inhibiting 11β-HSD1, the local concentration of active cortisol can be reduced, leading to improvements in insulin sensitivity, glucose tolerance, and lipid profiles. Preclinical studies with various 11β-HSD1 inhibitors have shown promising results in animal models of obesity and diabetes.[3]

The this compound scaffold can be envisioned to bind to the active site of 11β-HSD1. The carboxylic acid moiety can form key hydrogen bond interactions with amino acid residues in the enzyme's active site, while the bromophenyl group can occupy a hydrophobic pocket. The cyclohexane ring provides a rigid framework to orient these key interacting groups for optimal binding.

Structure-Activity Relationship (SAR) Studies

The bromine atom on the phenyl ring serves as a convenient handle for synthetic elaboration to explore the structure-activity relationship. For example, Suzuki and other cross-coupling reactions can be employed to introduce a variety of substituents at this position, allowing for the fine-tuning of the compound's potency, selectivity, and pharmacokinetic properties. The ketone and carboxylic acid functionalities can also be modified to investigate their roles in binding and to modulate the compound's physicochemical properties.

Conclusion

This compound is a molecule with significant potential as a building block in the development of new therapeutic agents, particularly for the treatment of metabolic diseases. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. The structural features of this compound make it an attractive candidate for targeting the 11β-HSD1 enzyme. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical scaffold.

References

- 1. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 in antidiabetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid (CAS Number: 887978-75-8; Molecular Formula: C₁₃H₁₃BrO₃; Molecular Weight: 297.14 g/mol ).[1] In the absence of publicly available experimental spectra, this document serves as a vital resource for researchers, scientists, and drug development professionals by offering robustly predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in established spectroscopic principles, analysis of analogous structures, and computational chemistry methodologies. This guide details the expected spectral features, providing a foundational dataset for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a p-substituted bromophenyl group, a cyclohexanone ring, and a carboxylic acid moiety, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. Accurate spectroscopic data is paramount for confirming the identity and purity of synthesized batches of this compound. This guide has been developed to fill the current void in experimental data by providing a detailed, predicted analysis of its NMR, IR, and MS spectra.

The predictions herein are derived from a multi-faceted approach, combining empirical data from structurally similar compounds, established spectroscopic correlation tables, and the application of computational prediction tools. By explaining the causality behind the predicted spectral characteristics, this guide aims to provide a trustworthy and authoritative resource for the scientific community.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Predictions are based on the principle of additivity of chemical shifts, analysis of substituent effects, and data from analogous compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring, the methylene protons of the cyclohexanone ring, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ~7.50 | Doublet | 2H | Ar-H (ortho to Br) | These aromatic protons are deshielded by the electron-withdrawing bromine atom and will appear as a doublet due to coupling with the adjacent meta protons. |

| ~7.35 | Doublet | 2H | Ar-H (meta to Br) | These aromatic protons are slightly more shielded than the ortho protons and will also appear as a doublet. |

| ~2.5-2.7 | Multiplet | 4H | -CH₂- (adjacent to C=O) | The methylene protons alpha to the carbonyl group are deshielded and are expected to show complex splitting due to coupling with the adjacent methylene protons. |

| ~2.1-2.3 | Multiplet | 4H | -CH₂- (adjacent to C-COOH) | These methylene protons are in a slightly different chemical environment and are also expected to exhibit complex splitting patterns. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexane ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~208-212 | C=O (Ketone) | The carbonyl carbon of the cyclohexanone is significantly deshielded and will appear at a characteristic downfield shift. |

| ~175-180 | -COOH | The carboxylic acid carbon is also highly deshielded, appearing in the typical range for this functional group. |

| ~140-145 | Ar-C (quaternary) | The aromatic carbon attached to the cyclohexane ring. |

| ~132 | Ar-CH (ortho to Br) | Aromatic carbons ortho to the bromine atom. |

| ~129 | Ar-CH (meta to Br) | Aromatic carbons meta to the bromine atom. |

| ~122 | Ar-C (attached to Br) | The aromatic carbon directly bonded to the bromine atom will be influenced by the halogen's electronic effects. |

| ~45-50 | C-COOH (quaternary) | The quaternary carbon of the cyclohexane ring attached to the carboxylic acid and the phenyl ring. |

| ~35-40 | -CH₂- (adjacent to C=O) | The methylene carbons alpha to the carbonyl group. |

| ~28-33 | -CH₂- (adjacent to C-COOH) | The methylene carbons adjacent to the quaternary carbon. |

NMR Data Acquisition Protocol (Suggested)

A detailed protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a 30-degree pulse angle.

-

Acquisition time of at least 3 seconds.

-

Relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquisition time of at least 1.5 seconds.

-

Relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, C-O, and C-Br bonds, as well as vibrations from the aromatic and aliphatic frameworks.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2500-3300 | Broad, Strong | Carboxylic Acid | O-H stretch |

| ~1710 | Strong, Sharp | Ketone | C=O stretch |

| ~1700 | Strong, Sharp | Carboxylic Acid | C=O stretch |

| ~1600, ~1480 | Medium | Aromatic Ring | C=C stretch |

| ~1210-1320 | Medium | Carboxylic Acid | C-O stretch |

| ~1070 | Medium | Aryl-Bromide | C-Br stretch |

| ~820 | Strong | p-disubstituted benzene | C-H out-of-plane bend |

Interpretation of Predicted IR Spectrum

The broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2][3] The presence of two strong, sharp peaks around 1700-1710 cm⁻¹ is anticipated, corresponding to the C=O stretching vibrations of the cyclohexanone and carboxylic acid functionalities. The characteristic C=C stretching bands of the aromatic ring are expected around 1600 and 1480 cm⁻¹. A strong band around 820 cm⁻¹ would be indicative of the para-disubstitution pattern on the benzene ring.[4]

IR Data Acquisition Protocol (Suggested)

-

Sample Preparation: Prepare a solid sample using either a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty sample compartment or ATR crystal prior to sample analysis.

-

-

Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its structure. The predicted electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Assignments

| m/z | Proposed Fragment Ion | Formula | Rationale |

| 296/298 | [M]⁺ | [C₁₃H₁₃⁷⁹BrO₃]⁺ / [C₁₃H₁₃⁸¹BrO₃]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine (approx. 1:1 ratio). |

| 251/253 | [M - COOH]⁺ | [C₁₂H₁₂⁷⁹BrO]⁺ / [C₁₂H₁₂⁸¹BrO]⁺ | Loss of the carboxylic acid group as a radical. |

| 183/185 | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ | Phenylacylium ion fragment. | |

| 155/157 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Bromophenyl cation. | |

| 98 | [C₆H₁₀O]⁺ | Cyclohexanone radical cation. | |

| 55 | [C₃H₃O]⁺ | A common fragment from the cyclohexanone ring.[5][6] |

Predicted Fragmentation Pathway

Upon electron ionization, the molecule is expected to undergo several key fragmentation pathways:

-

Loss of the Carboxylic Acid Group: A prominent fragmentation will likely be the loss of the carboxylic acid group (-COOH, 45 Da) to form a stable cation at m/z 251/253.

-

Cleavage of the Cyclohexane Ring: The cyclohexanone ring can undergo characteristic alpha-cleavage, leading to fragments such as the one observed at m/z 55.[5][6]

-

Formation of Aromatic Fragments: Cleavage of the bond between the phenyl ring and the cyclohexane ring can lead to the formation of bromophenyl-containing fragments, such as the bromophenyl cation at m/z 155/157.

Mass Spectrometry Data Acquisition Protocol (Suggested)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV to generate a standard, reproducible fragmentation pattern.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 200-250 °C.

-

Integrated Spectroscopic Analysis Workflow

The effective characterization of this compound relies on the synergistic use of NMR, IR, and MS. The following workflow illustrates the logical progression of analysis.

References

- 1. brainly.com [brainly.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. benchchem.com [benchchem.com]

- 6. GCMS Section 6.11.2 [people.whitman.edu]

The Cyclohexanone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Six-Carbon Ring with Profound Impact

The cyclohexanone scaffold, a six-carbon cyclic ketone, is a cornerstone of organic chemistry.[1] While its primary industrial application is as a key intermediate in the production of nylon, its significance in the pharmaceutical sciences is far more nuanced and profound.[2][3] The inherent reactivity of its ketone group, coupled with the conformational flexibility of the cyclohexane ring, makes it a versatile building block for the synthesis of complex molecular architectures.[2] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of novel cyclohexanone derivatives, highlighting their journey from industrial chemical to a "privileged structure" in modern medicinal chemistry. We will delve into the causality behind synthetic strategies and explore the diverse pharmacological activities that have cemented the cyclohexanone core as a critical tool for drug development professionals.

Part 1: A Historical Perspective - From Industrial Feedstock to Medicinal Marvel

The story of cyclohexanone begins not in a pharmaceutical lab, but in the early days of electrochemistry. In 1888, Edmund Drechsel first identified the compound, which he named "hydrophenoketone," among the products of the AC electrolysis of acidified phenol solutions.[4] He correctly deduced that phenol was first hydrogenated to cyclohexanol and then oxidized.[4] Early synthetic methods included the dry distillation of calcium pimelate.[5]

A significant moment in the history of substituted cyclohexanones was the pioneering work of Nobel laureate Otto Wallach. In 1906, Wallach and his collaborator, A. Blumann, reported the first synthesis of 2-methylcyclohexanone through the oxidation of 2-methylcyclohexanol.[6] This work was foundational for the field of alicyclic chemistry and demonstrated a key chemical transformation that remains fundamental today.[6]

For much of the 20th century, the primary driver for cyclohexanone production was the burgeoning polymer industry.[5] The large-scale industrial production of cyclohexanone is primarily achieved through the oxidation of cyclohexane in the air using cobalt catalysts, or by the partial hydrogenation of phenol.[4]

It was in the latter half of the 20th century and into the 21st that the potential of cyclohexanone derivatives as bioactive molecules truly began to be explored. Researchers discovered that this simple scaffold is present in a variety of natural products with interesting biological activities, such as carvotacetones, phorbasins, and gabosines.[7][8] This realization, coupled with the development of new synthetic methodologies, has led to an explosion of research into the medicinal chemistry of cyclohexanone derivatives.

Part 2: The Synthetic Chemist's Toolkit - Crafting Novel Cyclohexanone Derivatives

The versatility of the cyclohexanone core lies in the multitude of synthetic strategies available for its derivatization. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity.

Foundational Annulation Strategies: The Robinson Annulation

A classic and highly versatile method for the synthesis of substituted cyclohexenones is the Robinson annulation. This powerful reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[9] This method has been extensively used to prepare 4-arylcyclohexanone derivatives, which have shown a broad spectrum of biological activities.[9]

Logical Workflow: Robinson Annulation for 4-Arylcyclohexenone Synthesis

Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives via Robinson annulation.

Modern Catalytic Approaches: Precision and Efficiency

While classical methods are robust, modern drug discovery demands greater control over stereochemistry and functional group tolerance. This has led to the development of sophisticated catalytic systems for the synthesis of cyclohexanone derivatives.

Comparative Overview of Catalytic Systems:

| Catalytic System | General Substrates | Key Advantages | Typical Yields (%) | Selectivity (ee/dr) | Representative Catalyst |

| Palladium-catalyzed | Aryl halides, boronic acids, vinylogous esters | Broad substrate scope, high yields, well-established methodologies.[10] | 60-95% | Generally not stereoselective unless chiral ligands are used. | Pd(OAc)₂, PdCl₂(PhCN)₂, Pd/C[10] |

| Rhodium-catalyzed | Arylidene cyclohexanones, diynes, allylic chlorides | High enantioselectivity, effective for asymmetric hydrogenation and cycloisomerization.[10] | 80-99% | Up to >99% ee, >20:1 dr | Rh-f-spiroPhos, Rh₂(R-PTAD)₄, [Rh(cod)OH]₂[10] |

| Copper-catalyzed | Cyclohexenone oxime esters, dicarbonyl compounds | Cost-effective, good for specific transformations. | 70-90% | Can achieve high enantioselectivity with appropriate chiral ligands. | Cu(OTf)₂, Cu(OAc)₂ |

| Organocatalysis | Aldehydes, ketones, nitroalkenes | Metal-free, environmentally benign, excellent for asymmetric synthesis.[11][12] | 70-95% | Up to >99% ee, >30:1 dr | L-proline, chiral amines, squaramides[11][12] |

Expert Insight: The choice of catalyst is a critical decision. For instance, in the synthesis of highly functionalized, chiral cyclohexanes, a one-pot sequential organocatalytic approach can be incredibly efficient.[11] This strategy, employing a chiral aminocatalyst for an initial asymmetric Michael addition followed by a base-catalyzed domino reaction, allows for the construction of multiple stereocenters with high precision in a single operation, minimizing purification steps and improving overall yield.[11]

Asymmetric Synthesis: The Quest for Enantiopure Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric methods for the synthesis of chiral cyclohexanones is of paramount importance in drug discovery. Organocatalysis has emerged as a powerful tool in this regard, with small chiral organic molecules like proline and its derivatives catalyzing asymmetric aldol and Michael reactions to produce highly enantioenriched cyclohexanone derivatives.[12][13]

Another elegant approach is the desymmetrization of prochiral cyclohexadienones using ene-reductases.[14][15] This biocatalytic method can generate valuable quaternary stereocenters with excellent enantioselectivity.[14][15]

Experimental Protocol: Organocatalyzed Asymmetric Aldol Condensation

This protocol is a representative example of the synthesis of an asymmetric diarylidene cyclohexanone, a class of compounds with potential biological activity.[12]

Objective: To synthesize a chiral β-hydroxy ketone intermediate via an L-proline catalyzed asymmetric aldol condensation.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Cyclohexanone (5.0 mmol, 5 eq.)

-

L-proline (0.1 mmol, 10 mol%)

-

Solvent (e.g., DMSO, DMF, or neat)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction vessel, add the aromatic aldehyde and the solvent (if used).

-

Add the L-proline catalyst to the mixture.

-

Add the cyclohexanone (in excess) to the reaction mixture. The use of excess cyclohexanone helps to minimize the self-condensation of the aldehyde.[12]

-

Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.

-

Characterize the product using NMR and mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess using chiral HPLC.

Part 3: The Pharmacological Promise of Cyclohexanone Derivatives

The 4-arylcyclohexanone scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[9]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cyclohexanone derivatives against various cancer cell lines.[9] For example, certain diarylidenecyclohexanone derivatives have shown potent anti-inflammatory and cytotoxic properties.[16][17] The mechanism of action can be diverse, with some compounds acting as inhibitors of crucial cellular targets like tubulin, topoisomerases, or protein kinases.[18]

Anti-inflammatory and Analgesic Properties

Cyclohexanone derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.[8] Some derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[7][8][17]

Antimicrobial and Antiviral Activity

The cyclohexanone scaffold has also been a fruitful starting point for the development of novel antimicrobial agents.[9][19] Derivatives have been synthesized that exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[19][20] Additionally, some cyclohexanone-based compounds have shown promise as antiviral agents.

Quantitative Biological Data for Representative Cyclohexanone Derivatives:

| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) |

| Diarylidenecyclohexanones | Anti-inflammatory | PGE₂ production | 6.7 ± 0.19 µM[17] |

| Diarylidenecyclohexanones | Anti-inflammatory | 5-LOX inhibition | 1.4 ± 0.1 µM[17] |

| Piperazine derivatives of cyclohexanone | Antibacterial | S. aureus | Zone of inhibition comparable to standard antibiotics[19] |

| 2-acetylcyclohexanone derivative | Antibacterial (FtsZ inhibitor) | S. pneumoniae | MIC ≤ 2 µM[21] |

Signaling Pathway: Inhibition of Inflammatory Mediators

Caption: Inhibition of COX-2 and 5-LOX pathways by certain cyclohexanone derivatives.

Conclusion and Future Directions

The journey of the cyclohexanone core, from its discovery in an electrochemical experiment to its current status as a privileged scaffold in drug discovery, is a testament to the enduring power of fundamental organic chemistry. The development of novel, highly efficient, and stereoselective synthetic methodologies continues to expand the accessible chemical space of cyclohexanone derivatives. As our understanding of the molecular basis of disease deepens, the versatility of the cyclohexanone scaffold will undoubtedly continue to be leveraged by medicinal chemists to design and synthesize the next generation of therapeutic agents. The future of cyclohexanone chemistry will likely focus on the development of even more sophisticated catalytic systems, the exploration of novel biological targets, and the application of computational methods to guide the design of derivatives with enhanced potency and selectivity.

References

- 1. solventis.net [solventis.net]

- 2. nbinno.com [nbinno.com]

- 3. labproinc.com [labproinc.com]

- 4. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 5. chemcess.com [chemcess.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Substituted Cycloalkanones: Strategies and Applications

The structural motif of a substituted cycloalkanone is a cornerstone in organic synthesis, serving as a versatile intermediate in the construction of complex molecules, including natural products and active pharmaceutical ingredients. The inherent reactivity of the carbonyl group, coupled with the diverse stereochemical possibilities on the carbocyclic scaffold, makes these compounds highly valuable building blocks. This guide provides an in-depth exploration of the key synthetic strategies for accessing substituted cycloalkanones, offering insights into the underlying principles and practical applications of these methodologies.

Classical Approaches to Cycloalkanone Formation

The intramolecular cyclization of linear precursors remains a robust and widely employed strategy for the synthesis of cycloalkanones. Among these, the Dieckmann condensation and Robinson annulation are foundational methods that have stood the test of time.

The Dieckmann Condensation: A Powerful Tool for Ring Formation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cycloalkanone. This method is particularly effective for the synthesis of five- and six-membered rings. The driving force for this reaction is the formation of a stable enolate intermediate.

A classic example of the Dieckmann condensation is the synthesis of 2-carboethoxycyclopentanone from diethyl adipate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the α-carbon of one of the ester groups to initiate the cyclization.

Experimental Protocol: Synthesis of 2-Carboethoxycyclopentanone via Dieckmann Condensation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium metal and anhydrous toluene.

-

Alkoxide Formation: The mixture is heated to reflux until the sodium has completely reacted to form sodium ethoxide.

-

Addition of Diester: A solution of diethyl adipate in anhydrous toluene is added dropwise to the refluxing solution of sodium ethoxide.

-

Reaction and Workup: The reaction mixture is refluxed for an additional period, then cooled to room temperature. The mixture is then quenched with dilute acid, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford 2-carboethoxycyclopentanone.

Robinson Annulation: Building Six-Membered Rings with Precision

The Robinson annulation is a powerful method for the formation of a six-membered ring onto an existing ketone. It is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation. This reaction has been widely used in the synthesis of steroids, terpenes, and other complex natural products.

The key to a successful Robinson annulation is the careful choice of reactants and reaction conditions to control the regioselectivity of the initial Michael addition and the subsequent aldol condensation. The use of a methyl vinyl ketone (MVK) as the Michael acceptor is a common strategy.

Modern Synthetic Methodologies

While classical methods remain valuable, the demand for more efficient and stereoselective routes to substituted cycloalkanones has driven the development of new synthetic strategies.

Ring-Closing Metathesis: A Versatile Cyclization Strategy

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide range of carbocycles and heterocycles, including cycloalkanones. This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two terminal alkenes to form a cyclic alkene and a volatile alkene byproduct (typically ethylene). The resulting cycloalkene can then be readily converted to the corresponding cycloalkanone by various oxidation methods.

The success of an RCM reaction is highly dependent on the choice of catalyst and the substrate. The development of highly active and stable catalysts, such as the Grubbs and Schrock catalysts, has greatly expanded the scope of this reaction.

Experimental Protocol: Synthesis of a Cyclopentenone via RCM

-

Reaction Setup: A Schlenk flask is charged with the diene substrate and degassed solvent (e.g., dichloromethane).

-

Catalyst Addition: The RCM catalyst (e.g., Grubbs' second-generation catalyst) is added under an inert atmosphere.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the desired cycloalkene.

The Pauson-Khand Reaction: A Convergent Approach to Cyclopentenones

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This reaction is typically catalyzed by cobalt, but other transition metals can also be used. The Pauson-Khand reaction is a highly convergent and atom-economical method for the synthesis of functionalized five-membered rings.

The intramolecular version of the Pauson-Khand reaction, where the alkene and alkyne are tethered together, is a particularly powerful method for the synthesis of bicyclic and polycyclic systems containing a cyclopentenone ring.

Asymmetric Synthesis of Substituted Cycloalkanones

The development of enantioselective methods for the synthesis of substituted cycloalkanones is a major area of research, as the stereochemistry of these compounds can have a profound impact on their biological activity.

Chiral Auxiliary-Based Approaches

One common strategy for asymmetric synthesis is the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the chiral auxiliary is removed to yield the enantiomerically enriched product.

Catalytic Asymmetric Methods

Catalytic asymmetric methods are highly desirable as they allow for the synthesis of large quantities of enantiomerically pure material using only a small amount of a chiral catalyst. A variety of catalytic asymmetric methods have been developed for the synthesis of substituted cycloalkanones, including asymmetric versions of the Michael addition, aldol condensation, and Pauson-Khand reaction.

Comparative Analysis of Synthetic Methods

| Method | Ring Size | Key Features | Advantages | Disadvantages |

| Dieckmann Condensation | 5, 6 | Intramolecular Claisen condensation of a diester | Well-established, reliable | Limited to the synthesis of β-keto esters |

| Robinson Annulation | 6 | Tandem Michael addition and aldol condensation | Forms a six-membered ring and a new stereocenter | Can be difficult to control regioselectivity |

| Ring-Closing Metathesis | 5, 6, 7+ | Intramolecular cyclization of a diene | High functional group tolerance, versatile | Requires a transition metal catalyst |

| Pauson-Khand Reaction | 5 | [2+2+1] cycloaddition | Convergent, atom-economical | Requires a transition metal catalyst and CO |

Future Outlook

The field of cycloalkanone synthesis continues to evolve, with a focus on the development of more efficient, selective, and sustainable methods. The use of organocatalysis, photoredox catalysis, and flow chemistry are emerging as powerful tools for the construction of these important building blocks. The development of new methods for the asymmetric synthesis of substituted cycloalkanones will continue to be a major driving force in this field, enabling the synthesis of increasingly complex and biologically active molecules.

1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid: A Versatile Carbocyclic Precursor for the Synthesis of Novel Halogenated Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid, a key building block in modern medicinal chemistry. While classified as a halogenated carbocycle, its true value lies in its utility as a versatile precursor for the synthesis of a diverse range of halogenated heterocyclic compounds. This document will delve into its synthesis, physicochemical properties, spectroscopic characterization, and its application in the construction of heterocyclic scaffolds relevant to drug discovery. The methodologies and mechanistic insights presented herein are geared towards researchers and scientists in the field of drug development, offering a practical guide to leveraging this compound's unique chemical architecture.

Introduction: A Strategic Clarification

It is crucial to begin by clarifying a common point of misconception. This compound is not, in itself, a heterocycle. It is a carbocyclic compound, meaning the ring structure is composed entirely of carbon atoms. However, its classification within product families such as "Halogenated Heterocycles" by chemical suppliers highlights its primary application: a starting material for the synthesis of molecules that do contain a heteroatom in their ring system[1].

The strategic importance of this molecule stems from the convergence of three key structural features:

-

The 4-Bromophenyl Group: This moiety serves as a handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the late-stage introduction of diverse aromatic and heteroaromatic systems, a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies[2]. The bromine atom itself can also act as a halogen bond donor, influencing ligand-receptor interactions.

-

The 4-Oxocyclohexane Core: The ketone functionality is a versatile reaction point for the formation of various heterocyclic rings. It can undergo condensation reactions with a range of dinucleophiles to form pyridines, pyrimidines, diazepines, and more. The cyclohexane ring also provides a three-dimensional scaffold, which can be crucial for optimizing the spatial arrangement of pharmacophoric features.

-

The Carboxylic Acid: This functional group offers another point for chemical modification, readily forming amides, esters, and other derivatives. It can also participate in cyclization reactions and serves as a key polar group for interacting with biological targets.

This guide will explore how these features can be synergistically exploited in the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 887978-75-8 | [1] |

| Molecular Formula | C₁₃H₁₃BrO₃ | [1] |

| Molecular Weight | 297.14 g/mol | [1] |

| IUPAC Name | 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Purity | Typically ≥95% | [1] |

Spectroscopic Characterization: A Validating System

Confirming the identity and purity of the starting material is a cornerstone of trustworthy experimental work. The following is a guide to the expected spectroscopic data for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the 4-bromophenyl group will appear as two doublets in the downfield region (typically δ 7.4-7.6 and 7.2-7.4 ppm) due to the para-substitution pattern. The aliphatic protons of the cyclohexane ring will appear as a series of multiplets in the upfield region (typically δ 2.0-3.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which will disappear upon D₂O exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show characteristic peaks for the carbonyl carbons of the ketone (δ ~208-212 ppm) and the carboxylic acid (δ ~175-180 ppm). The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the cyclohexane ring will be found in the upfield region (δ ~30-50 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations. A sharp, strong peak around 1710-1720 cm⁻¹ is indicative of the ketone carbonyl. A broader, strong absorption band from approximately 1680-1710 cm⁻¹ is characteristic of the carboxylic acid carbonyl. The O-H stretch of the carboxylic acid will appear as a very broad band from 2500-3300 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom.

Synthesis of this compound

While commercially available, understanding the synthesis of this key intermediate provides insight into potential impurities and scale-up strategies. A plausible and efficient synthetic route involves a Michael addition followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1 & 2: One-Pot Michael Addition and Dieckmann Condensation

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (N₂ or Ar), add diethyl malonate dropwise at 0°C.

-

Stir the resulting solution for 30 minutes at room temperature.

-

Add 4-bromophenylacetonitrile to the reaction mixture and stir for 1 hour.

-

Add methyl acrylate dropwise, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench by pouring into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cyclized keto-ester.

Step 3: Hydrolysis and Decarboxylation

-

To the crude keto-ester from the previous step, add a 6M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 12-18 hours, until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to afford pure this compound.

Rationale: This sequence is efficient as it builds the core structure in a one-pot fashion before the final deprotection/decarboxylation step. The use of readily available starting materials makes it a cost-effective approach.

Application as a Precursor to Halogenated Heterocycles

The true utility of this compound is realized in its conversion to more complex heterocyclic systems. The ketone and carboxylic acid functionalities are the primary reaction centers for these transformations.

Synthesis of a Pyridine Derivative (Hantzsch-like Synthesis)

This protocol outlines the synthesis of a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

Caption: Workflow for synthesizing a dihydropyridine derivative.

Experimental Protocol:

-

In a round-bottom flask, combine this compound (1 equivalent), ethyl acetoacetate (1.1 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.

-

Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Add cold water to the residue to precipitate the crude product.

-

Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield the dihydropyridine derivative.

Causality: This reaction proceeds via a Hantzsch-like condensation. The ammonium acetate serves as the nitrogen source. The ketone of the starting material and the ketone of the ethyl acetoacetate condense with the ammonia to form an enamine, which then undergoes cyclization and dehydration to form the dihydropyridine ring.

Synthesis of a Pyrimidine Derivative

The ketone functionality can react with urea or thiourea to form pyrimidinone or thioxopyrimidine rings, respectively. These are important scaffolds in medicinal chemistry, as seen in the development of drugs like Macitentan, which features a pyrimidine core[3].

Experimental Protocol:

-

Combine this compound (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., sodium ethoxide). The choice of catalyst depends on the specific mechanism desired.

-

Heat the reaction mixture to reflux for 10-16 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture.

-

Neutralize the reaction mixture carefully.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.

Trustworthiness: The described protocols are based on well-established, fundamental reactions in heterocyclic chemistry[4]. The progress of these reactions can be reliably monitored by standard techniques like TLC, and the products can be purified using routine laboratory methods, ensuring a self-validating system from starting material to final product.

Significance in Drug Discovery

The structural motifs present in this compound are highly relevant in modern drug discovery.

-

Scaffold Hopping and Bioisosteric Replacement: The cyclohexane core provides a non-aromatic, sp³-rich scaffold. Such scaffolds are increasingly sought after to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, moving away from "flat" aromatic molecules[5][6]. The carboxylic acid can be replaced with other acidic groups (e.g., tetrazoles) or derivatized to amides to fine-tune acidity and cell permeability.

-

Access to Privileged Structures: Pyridines and pyrimidines are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. The ability to readily synthesize substituted versions of these heterocycles from a common precursor is a significant advantage in a drug discovery program[7].

-

Late-Stage Functionalization: As previously mentioned, the bromophenyl group is a linchpin for diversification. A library of heterocycles can be synthesized, and then the bromine can be used in Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce a wide array of substituents. This approach was successfully used in the development of certain drug candidates where a key building block was elaborated via Suzuki coupling[2][8].

Conclusion

This compound is a strategically valuable, non-heterocyclic precursor that provides an efficient entry point into a rich chemical space of halogenated heterocycles. Its trifunctional nature—a reactive ketone, a versatile carboxylic acid, and a handle for cross-coupling—makes it an ideal starting material for generating diverse compound libraries. By understanding its synthesis, properties, and reactivity, researchers can effectively utilize this building block to construct novel molecular architectures with significant potential for the development of new therapeutic agents.

References

- 1. calpaclab.com [calpaclab.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijisrt.com [ijisrt.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid in Modern Organic Synthesis

Introduction: A Multifunctional Scaffold for Complex Molecule Synthesis

1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid is a uniquely functionalized building block poised for significant applications in medicinal chemistry and materials science. Its structure, featuring a quaternary stereocenter, a reactive ketone, a carboxylic acid, and a versatile bromophenyl group, offers multiple handles for sequential and orthogonal chemical modifications. This trifecta of functional groups allows for the strategic construction of complex molecular architectures, including biaryl compounds, spirocycles, and fused bicyclic systems. This guide provides an in-depth exploration of the synthetic potential of this compound, complete with detailed protocols derived from established chemical principles, aimed at researchers, scientists, and professionals in drug development.

Compound Profile:

| Property | Value |